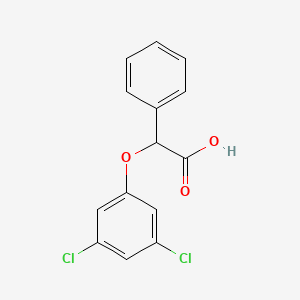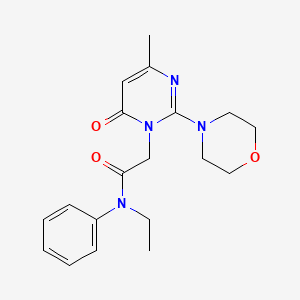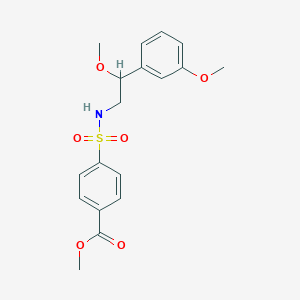
2-(3,5-Dichlorophenoxy)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,5-Dichlorophenoxy)-2-phenylacetic acid” is a chemical compound with the CAS Number: 587-64-4 . Its molecular weight is 221.04 and its molecular formula is C8H6Cl2O3 . The IUPAC name for this compound is (3,5-dichlorophenoxy)acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula: C8H6Cl2O3 . The average mass of the molecule is 221.037 Da and the monoisotopic mass is 219.969406 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 221.04 , a molecular formula of C8H6Cl2O3 , and an IUPAC name of (3,5-dichlorophenoxy)acetic acid .Aplicaciones Científicas De Investigación
Phytoremediation Enhancement
One significant application of 2-(3,5-Dichlorophenoxy)-2-phenylacetic acid-related compounds is in enhancing phytoremediation, the process of using plants to remove, transfer, stabilize, and destroy contaminants in soil and groundwater. Bacterial endophytes, when inoculated into plants, have shown to improve the removal of herbicide residues from the soil, thereby reducing levels of toxic herbicide residues in crop plants and aiding in environmental cleanup efforts (Germaine et al., 2006).
Water Treatment Technologies
The compound and its derivatives have been extensively studied for their degradation in water treatment processes. Techniques such as photochemical reactions with Fe3+/H2O2/UV, electrochemical degradation, and photocatalysis using nanostructured materials have been explored for the degradation of chlorophenoxyacetic acids in aqueous mediums. These studies contribute to the development of efficient water treatment technologies to remove toxic residues from water sources, thereby protecting human health and the environment (Sun & Pignatello, 1993); (Boye, Dieng, & Brillas, 2003); (Lemus et al., 2008).
Herbicide Mode of Action
Understanding the mode of action of this compound and its derivatives, specifically 2,4-dichlorophenoxyacetic acid (2,4-D), has significant implications in agriculture. These compounds function as synthetic auxins, disrupting plant growth processes, and are used for controlling broadleaf weeds in cereal crops. The elucidation of their molecular action mode, including the identification of auxin receptors and signaling pathways, assists in the development of more effective and selective herbicides (Song, 2014).
Environmental Impact Assessment
Research on this compound derivatives, especially their toxicology and environmental fate, is crucial for assessing their impact on non-target species and ecosystems. Studies focus on their persistence, bioaccumulation potential, and effects on aquatic life, providing essential data for regulatory purposes and the development of safer herbicide formulations (Zuanazzi, Ghisi, & Oliveira, 2020).
Propiedades
IUPAC Name |
2-(3,5-dichlorophenoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-6-11(16)8-12(7-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFJVHWLIRSAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938151-94-1 |
Source


|
| Record name | 2-(3,5-dichlorophenoxy)-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)


![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)




